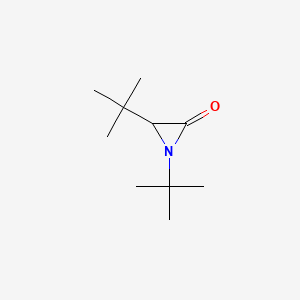
Aziridinone, 1,3-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridinone, 1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is an organic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.2640 g/mol . This compound is characterized by the presence of an aziridinone ring, which is a three-membered ring containing nitrogen and oxygen atoms. The tert-butyl groups attached to the aziridinone ring provide steric hindrance, making the compound relatively stable.
准备方法
Synthetic Routes and Reaction Conditions: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can be synthesized through the reaction of N-(tert-butyl)-2-bromo-3,3-dimethylbutanamide with a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds via intramolecular cyclization to form the aziridinone ring .
Industrial Production Methods: Industrial production of aziridinone, 1,3-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridinone ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Products include aziridine N-oxides.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, but generally include substituted aziridines.
科学研究应用
Aziridinone, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of aziridinone, 1,3-bis(1,1-dimethylethyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with nucleophilic sites in proteins and DNA .
相似化合物的比较
Aziridine: A simpler analog with a three-membered ring containing nitrogen.
Aziridinone: The parent compound without the tert-butyl groups.
1,3-Di-tert-butylaziridine-2-one: A closely related compound with similar steric hindrance.
Uniqueness: Aziridinone, 1,3-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and stability. This makes it more resistant to certain reactions compared to its simpler analogs, allowing for selective reactivity in synthetic applications .
属性
CAS 编号 |
14387-89-4 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
1,3-ditert-butylaziridin-2-one |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |
InChI 键 |
CEPIDWHUQBLHJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C(=O)N1C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


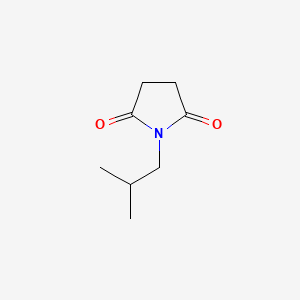
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
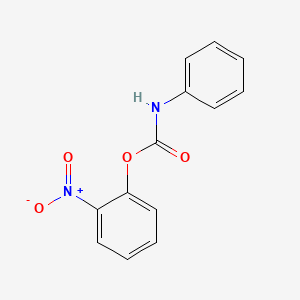
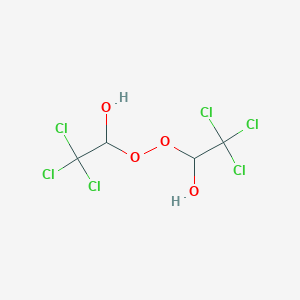
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
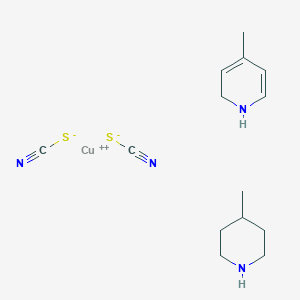

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

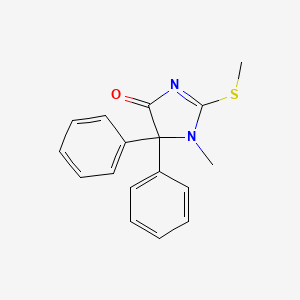
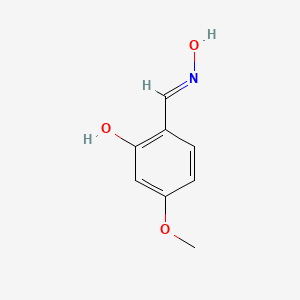
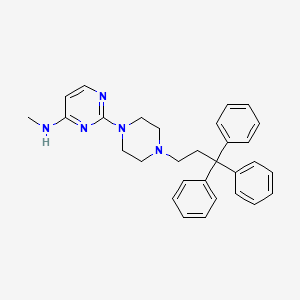

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
